4-Chloro-5-ethyl-2-methylpyrimidine
Overview
Description
4-Chloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2. It has a molecular weight of 156.612760 g/mol . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-ethyl-2-methylpyrimidine is represented by the canonical SMILES stringCCC1=CN=C(N=C1Cl)C
. The InChI Key is RHRZSUJCSOWRHN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
4-Chloro-5-ethyl-2-methylpyrimidine has a boiling point of 209.1ºC at 760 mmHg and a flash point of 99.8ºC . Its density is 1.143g/cm³ .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Chlorinated compounds are promising for use in medicinal chemistry .
- More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .
- This review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries .
-
Scientific Field: Material Science
- Chlorine-containing compounds are used in the synthesis and growth of organic single crystals for nonlinear optics and optical limiting applications .
- A potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
- The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
- The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
properties
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-4-9-5(2)10-7(6)8/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRZSUJCSOWRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635259 | |
Record name | 4-Chloro-5-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-ethyl-2-methylpyrimidine | |
CAS RN |
959239-71-5 | |
Record name | 4-Chloro-5-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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